N,N'-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide)
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Overview
Description
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide): is a bifunctional aziridine compound known for its cross-linking properties. It is used in various industrial applications due to its ability to enhance the physical properties of materials such as polymers, rubbers, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) typically involves a multi-step reaction. The process begins with the oxidation of aziridine to aziridinone, followed by a reaction with ammonium sulfite to yield the final product .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridinone derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include aziridinone derivatives, amine compounds, and substituted aziridines .
Scientific Research Applications
N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of high-performance materials such as rubber and adhesives.
Mechanism of Action
The compound exerts its effects primarily through the formation of covalent bonds with target molecules. The aziridine rings are highly reactive and can form cross-links with various functional groups, leading to enhanced material properties. The molecular targets include amine, hydroxyl, and carboxyl groups, which are commonly found in polymers and biomolecules .
Comparison with Similar Compounds
- N,N’-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide)
- N,N’-(1,3-Phenylene)dimaleimide
Comparison: N,N’-(3-Methyl-1,2-phenylene)di(aziridine-1-carboxamide) is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly suitable for applications requiring high-performance materials .
Properties
CAS No. |
27179-21-1 |
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Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[2-(aziridine-1-carbonylamino)-3-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-3-2-4-10(14-12(18)16-5-6-16)11(9)15-13(19)17-7-8-17/h2-4H,5-8H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
GMXUTNKMGDFROI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
Origin of Product |
United States |
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